Functional Antagonism of Triazolam-Induced Sedation in Humans
In human clinical trials, Terbequinil demonstrated the ability to partially reverse the sedative and amnestic effects induced by the hypnotic drug triazolam [1]. This functional antagonism occurred while Terbequinil alone produced only slight effects when administered by itself [1]. This contrasts with full inverse agonists like FG 7142, which produce anxiety and convulsions [2], and with agonists which would potentiate sedation.
| Evidence Dimension | Functional Antagonism of Triazolam-Induced Sedation |
|---|---|
| Target Compound Data | Partial reversal of sedation/amnesia; minimal effects alone |
| Comparator Or Baseline | Triazolam (full agonist) alone: produces sedation/amnesia; FG 7142 (full inverse agonist): anxiogenic/proconvulsant [2] |
| Quantified Difference | Qualitative reversal of agonist effect without intrinsic inverse agonist toxicity |
| Conditions | Human clinical trials |
Why This Matters
This unique functional profile positions Terbequinil as a specific research tool for probing benzodiazepine-mediated sedation and memory impairment without the confounding toxicity of full inverse agonists.
- [1] Terbequinil. Wikipedia. 2010. View Source
- [2] Little HJ, Nutt DJ, Taylor SC. Acute and chronic effects of the benzodiazepine receptor ligand FG 7142: proconvulsant properties and kindling. Br J Pharmacol. 1984. View Source
